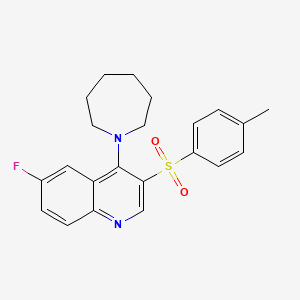

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline

Description

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-(azepan-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-16-6-9-18(10-7-16)28(26,27)21-15-24-20-11-8-17(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYNSODJKFQBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Azepane Ring Formation: The azepane ring can be introduced through a nucleophilic substitution reaction, where a suitable azepane derivative is reacted with the quinoline intermediate.

Industrial Production Methods

Industrial production of 4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of pyridine.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline involves its interaction with specific molecular targets. The fluorine atom and tosyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The azepane ring can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-(Azepan-1-yl)benzaldehyde: Similar azepane ring structure but lacks the quinoline core and fluorine atom.

1-(Azepan-1-yl)dodecan-1-one: Contains the azepane ring but differs in the rest of the structure.

Uniqueness

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline is unique due to the combination of the quinoline core, fluorine atom, azepane ring, and tosyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a tosyl group and a fluorine atom, which contribute to its pharmacological profile. The azepane ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that 4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline exhibits significant antimicrobial properties. In vitro assays revealed that the compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

Research has indicated that this compound may also possess anticancer activity. In cell line studies, it has been shown to induce apoptosis in various cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study:

In a study involving MCF-7 breast cancer cells, treatment with 4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

These findings support the potential use of this compound in cancer therapy .

The biological activity of 4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It appears to affect pathways related to apoptosis and cell cycle regulation.

- Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication in cancer cells.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activities, it is essential to evaluate its safety profile thoroughly. Early studies suggest a moderate toxicity level, necessitating further investigation into its pharmacokinetics and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.